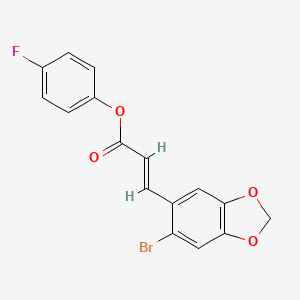

4-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Description

Properties

IUPAC Name |

(4-fluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFO4/c17-13-8-15-14(20-9-21-15)7-10(13)1-6-16(19)22-12-4-2-11(18)3-5-12/h1-8H,9H2/b6-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCOOVGNBLBRLC-LZCJLJQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the fluorophenyl and bromobenzodioxole moieties, suggest possible interactions with various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes:

- A 4-fluorophenyl group.

- A (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl) prop-2-enoate moiety.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the brominated benzodioxole structure is often associated with enhanced biological activity against various cancer cell lines.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties. This is particularly relevant in the context of increasing antibiotic resistance.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems, potentially leading to inhibition of pathways involved in disease processes.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : It may inhibit enzymes related to cancer proliferation or microbial growth.

- Modulation of Signaling Pathways : The compound could influence signaling pathways associated with oxidative stress and apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential effects:

| Study | Findings |

|---|---|

| Study 1 | Investigated brominated benzodioxole derivatives and found significant anticancer activity in vitro against breast cancer cell lines. |

| Study 2 | Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria for similar benzodioxole compounds. |

| Study 3 | Explored structure–activity relationships (SAR) showing that modifications to the benzodioxole moiety significantly affect biological potency. |

Comparison with Similar Compounds

Physicochemical Properties

Spectral Data and Characterization

- NMR: The (2E)-configuration of the propenoate group is confirmed by coupling constants (J = 15–16 Hz for trans-vinylic protons), as observed in compound 3p (δ 6.3–7.8 ppm for aromatic protons, ).

- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) is expected in the target compound, similar to brominated benzodioxol derivatives .

Thermal and Solubility Properties

- Melting Points: Brominated benzodioxol derivatives (e.g., compound 5, m.p. 175°C ) typically exhibit higher melting points than non-brominated analogs due to increased molecular rigidity.

- Solubility : Fluorophenyl esters may show reduced water solubility compared to methyl esters (e.g., compound 3p ) but improved lipid solubility for membrane penetration.

Q & A

Basic: What synthetic methodologies are employed to prepare 4-fluorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate, and how are yield and purity optimized?

Methodological Answer:

The compound is synthesized via a Claisen-Schmidt condensation reaction between a substituted benzodioxolyl aldehyde and a 4-fluorophenyl propionate ester. Key steps include:

Reaction Setup : Refluxing equimolar amounts of 6-bromo-1,3-benzodioxole-5-carbaldehyde and 4-fluorophenyl propionate in isopropyl alcohol with a catalytic base (e.g., NaOH or piperidine) under inert atmosphere for 24–48 hours .

Purification : Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., isopropyl alcohol) enhance reaction kinetics.

- Catalyst : Base selection impacts stereoselectivity; weak bases favor (E)-isomer formation.

- Temperature : Prolonged reflux ensures complete enolate formation and conjugation.

Basic: Which spectroscopic techniques are pivotal for characterizing the structural and electronic properties of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated ester via coupling constants (J = 12–16 Hz for trans protons) and chemical shifts (δ 6.3–7.5 ppm for aromatic and olefinic protons) .

- 19F NMR : Detects the 4-fluorophenyl group (δ -110 to -115 ppm).

IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and benzodioxole C-O-C vibrations (1250–1100 cm⁻¹).

UV-Vis : π→π* transitions of the conjugated system (λmax ≈ 300–350 nm) provide insights into electronic delocalization .

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Methodological Answer:

Data Collection : Single crystals grown via slow evaporation (e.g., from DCM/hexane) are analyzed using Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement :

- SHELXL : Refines positional and thermal parameters, incorporating anisotropic displacement parameters for non-H atoms .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing; hydrogen bonds and halogen interactions (C-Br⋯O/F) are mapped .

Key Observations :

- Dihedral Angles : The 4-fluorophenyl and benzodioxolyl rings form a dihedral angle of 15–25°, influenced by steric and electronic effects .

- Intermolecular Interactions : Br⋯O (3.0–3.3 Å) and F⋯H-C (2.5–2.8 Å) contacts stabilize the crystal lattice.

Advanced: How do bromine and fluorine substituents influence electronic structure and reactivity in this compound?

Methodological Answer:

Electronic Effects :

- Bromine : Enhances electrophilicity of the benzodioxole ring via inductive withdrawal, directing nucleophilic attacks to the 5-position.

- Fluorine : Stabilizes the ester carbonyl through resonance (+M effect), reducing susceptibility to hydrolysis.

Computational Modeling :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizations reveal frontier molecular orbitals (HOMO localized on benzodioxole; LUMO on α,β-unsaturated ester) .

- Hirshfeld Surface Analysis : Quantifies Br/F contributions to molecular electrostatic potential (MEP), showing Br-dominated electrophilic regions .

Advanced: What strategies are employed to analyze puckering dynamics in the benzodioxole ring?

Methodological Answer:

Puckering Coordinates :

- Cremer-Pople Parameters : Define ring puckering amplitude (q) and phase angle (φ) for the 1,3-benzodioxole moiety. For a planar ring, q = 0; observed q = 0.1–0.3 Å indicates slight chair or boat distortion .

X-ray Data :

- Torsion Angles : Compare O-C-C-O torsion angles (ideal planar = 0°; experimental = ±5–10°) to assess non-planarity .

Impact on Reactivity : Non-planar benzodioxole rings exhibit altered conjugation with the propenoate system, modulating UV absorption and redox behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.